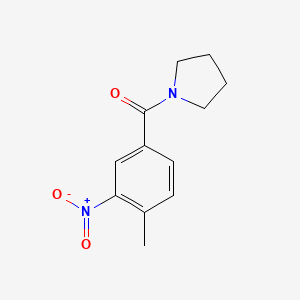![molecular formula C19H23N5O3 B5524637 ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate, often involves reactions that yield highly substituted pyrimidine rings. These reactions can include interactions with ethyl cyanoacetate and various amino compounds to produce a range of pyrimidine derivatives with significant yield and specificity. For instance, Karcı and Demirçalı (2006) demonstrated the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, showcasing the efficient synthesis routes for pyrimidine derivatives (Karcı & Demirçalı, 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate, often exhibits nonplanarity with boat conformations, as seen in hydrogen-bonded structures. This characteristic influences the supramolecular aggregation observed in these compounds, indicating a significant departure from planarity due to the substantial substitution on the pyrimidine rings, as explored by Trilleras et al. (2008) in their analysis of hydrogen-bonded ribbons in related compounds (Trilleras et al., 2008).
Chemical Reactions and Properties
Ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate and similar compounds can undergo various chemical reactions, including carbonylation reactions under catalytic conditions. These reactions are significant for the functionalization of the molecule, as demonstrated by Ishii et al. (1997), who described a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst, indicating the types of reactions that pyrimidine and piperidine derivatives can undergo (Ishii et al., 1997).
科学的研究の応用
Crystal Structure Analysis
In a study by Liu et al. (2012), the structural analysis of a compound similar to ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate, known as Dabigatran etexilate tetrahydrate, was conducted. The study explored the crystal structure, focusing on the angles formed by benzene and pyridine rings and the intramolecular hydrogen bonding present (Liu et al., 2012).
Synthesis of Novel Compounds
Karcı and Demirçalı (2006) researched the synthesis of novel phenylazopyrimidone dyes, utilizing a reaction process involving 2-aminobenzimidazole and ethyl cyanoacetate, which is a key step in the synthesis pathway of compounds related to ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate (Karcı & Demirçalı, 2006).
Development of New Chemical Processes
Finlander and Pedersen (1985) described the synthesis of 1,5‐dihydro‐5‐(4‐methoxyphenyl)‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their ribosides and Mannich bases. This study is relevant due to the similar chemical processes involved in the synthesis of ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate (Finlander & Pedersen, 1985).
Chemical Reactions and Catalysis
A study by Ishii et al. (1997) investigated the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene, which provides insights into novel carbonylation reactions that could be relevant to the synthesis or modification of ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate (Ishii et al., 1997).
Chemical Synthesis and Functionalization
Zhu et al. (2003) conducted research on the synthesis of tetrahydropyridines, which involves chemical processes similar to those used in synthesizing ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate (Zhu et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[(2-anilinopyrimidine-5-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-2-27-19(26)24-10-8-16(9-11-24)22-17(25)14-12-20-18(21-13-14)23-15-6-4-3-5-7-15/h3-7,12-13,16H,2,8-11H2,1H3,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWUPBIRJTZNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)
![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)
![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

amine hydrochloride](/img/structure/B5524574.png)
![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

